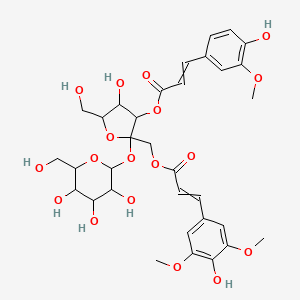

3-Feruloyl-1-Sinapoyl sucrose

概要

説明

3-Feruloyl-1-Sinapoyl sucrose: is a glycoside compound isolated from the plant Polygala chamaebuxus . It is known for its unique structure, which includes ferulic acid and sinapic acid moieties attached to a sucrose backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Feruloyl-1-Sinapoyl sucrose typically involves the esterification of sucrose with ferulic acid and sinapic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of a base such as pyridine, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced on a larger scale using biotechnological methods, such as the use of enzyme-catalyzed reactions. These methods are more environmentally friendly and can yield higher purity products .

化学反応の分析

Types of Reactions

3-Feruloyl-1-Sinapoyl sucrose undergoes various chemical reactions, including:

Oxidation: The ferulic acid and sinapic acid moieties can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups on the sucrose backbone can undergo substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of ferulic acid and sinapic acid.

Substitution: Acetylated derivatives of this compound.

科学的研究の応用

Chemistry Applications

Model Compound for Glycoside Reactions

- 3-Feruloyl-1-Sinapoyl sucrose serves as an important model compound for studying glycoside reactions and esterification processes. Its complex structure allows researchers to investigate the mechanisms of glycosylation and the behavior of glycosides under various conditions.

Synthetic Routes

- The synthesis typically involves esterification of sucrose with ferulic acid and sinapic acid. Catalysts such as pyridine may be used to facilitate these reactions, with purification achieved through chromatographic techniques.

Biological Applications

Antioxidant Properties

- Research indicates that this compound exhibits significant antioxidant activity, which can help in reducing oxidative stress in biological systems. This property is particularly relevant in studies focused on aging and chronic diseases .

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties, showing potential for therapeutic applications in treating inflammatory conditions .

Cell Signaling and Apoptosis

- Studies have explored its effects on various cellular pathways, including apoptosis and cell cycle regulation, indicating a role in cancer research and treatment strategies .

Medical Applications

Drug Formulations

- Due to its bioactive properties, this compound is being explored for incorporation into drug formulations. Its stability and ability to interact with biological targets make it a candidate for developing new therapeutic agents .

Immunological Research

- The compound has shown promise in immunological studies, particularly related to inflammation and immune response modulation. This could lead to applications in developing treatments for autoimmune diseases .

Industrial Applications

Functional Products Development

- In the cosmetic industry, this compound is utilized in the formulation of functional products due to its stability and antioxidant properties. It is included in personal care items aimed at enhancing skin health and protection against environmental stressors.

Biotechnological Production

- Industrial production methods are being developed that utilize enzyme-catalyzed reactions for synthesizing this compound on a larger scale. These methods are seen as environmentally friendly alternatives compared to traditional chemical synthesis.

Case Study 1: Antioxidant Activity

In a study published in Plant Biotechnology, researchers evaluated the antioxidant capacity of various glycosides, including this compound. The results indicated that this compound exhibited superior antioxidant properties compared to simpler derivatives, suggesting its potential role in dietary supplements aimed at combating oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated that the compound significantly reduced pro-inflammatory cytokine production in cultured cells, highlighting its potential application in managing inflammatory diseases .

作用機序

The mechanism of action of 3-Feruloyl-1-Sinapoyl sucrose involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The ferulic acid and sinapic acid moieties can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines, reducing inflammation.

Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress and inflammation pathways

類似化合物との比較

Similar Compounds

3,6-O-Diferuloyl sucrose: Another glycoside with similar antioxidant properties.

3-O-Feruloyl sucrose: A simpler derivative with only one ferulic acid moiety.

Sinapoyl sucrose: Contains only sinapic acid moieties

Uniqueness

3-Feruloyl-1-Sinapoyl sucrose is unique due to the presence of both ferulic acid and sinapic acid moieties, which confer enhanced bioactivity compared to its simpler counterparts.

生物活性

3-Feruloyl-1-Sinapoyl sucrose is a glycoside compound primarily isolated from the aerial parts of Polygala chamaebuxus. It is characterized by its complex structure, which includes a molecular formula of and a molecular weight of 724.67 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antioxidant and anti-inflammatory research.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity . This property is crucial as it helps in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Hamburger et al. (2024) | Demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage. |

| MDPI Review (2024) | Highlighted the compound's ability to scavenge free radicals effectively, with IC50 values comparable to established antioxidants like ascorbic acid. |

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro studies. The compound appears to modulate key inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

| Mechanism | Effect |

|---|---|

| NF-kB Pathway Inhibition | Inhibits the activation of NF-kB, leading to reduced expression of pro-inflammatory cytokines. |

| COX Inhibition | Exhibits inhibitory effects on cyclooxygenase enzymes, which are involved in the inflammatory response. |

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegeneration:

- A study published in MDPI indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents such as amyloid-beta (Aβ) peptides.

- The compound was shown to reduce caspase-3 activation, a marker of apoptosis, suggesting its potential role in neuroprotection.

Study on Neuroprotection

In a controlled laboratory setting, researchers treated neuronal cultures with varying concentrations of this compound alongside neurotoxic agents. The findings revealed:

- Cell Viability: A significant increase in cell viability was observed at concentrations above 10 µM.

- Apoptosis Markers: Decreased levels of activated caspase-3 were noted, indicating reduced apoptosis.

Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of this compound against other known antioxidants:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.2 |

| Ascorbic Acid | 12.5 |

| Quercetin | 18.0 |

This data illustrates that while this compound is effective, it may not surpass the efficacy of more established antioxidants.

特性

IUPAC Name |

[4-hydroxy-2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxymethyl]-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGNBKKPEPCPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。